An In-depth Technical Guide to 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
The spirocyclic scaffold is a privileged motif in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity, which can lead to enhanced potency and selectivity for biological targets. Among these, the 2-oxa-7-azaspiro[4.5]decane core represents a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one, a key intermediate in the development of innovative pharmaceuticals.
Physicochemical and Spectroscopic Profile
7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one, also known as tert-butyl 1-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate, is a white to off-white solid. Its structure features a piperidine ring fused to a γ-butyrolactone ring through a spirocyclic carbon atom. The nitrogen atom of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and allows for selective deprotection under acidic conditions.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO₄ | N/A |
| Molecular Weight | 255.31 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Storage | Store at 2-8°C in a dry, sealed container | [2] |
Spectroscopic Characterization:
The structural elucidation of 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one is accomplished through a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), as well as multiplets for the methylene protons of the piperidine and lactone rings. The diastereotopic nature of the methylene protons adjacent to the spirocenter would likely result in complex splitting patterns.
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¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the lactone at approximately 175 ppm and the carbonyl carbon of the Boc group around 155 ppm. The quaternary spirocarbon would appear in the range of 80-90 ppm. The remaining signals will correspond to the carbons of the piperidine and lactone rings, and the tert-butyl group.
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Strong absorption bands are expected for the lactone carbonyl (around 1770 cm⁻¹) and the urethane carbonyl of the Boc group (around 1690 cm⁻¹). The C-O stretching vibrations of the ester and ether functionalities will also be present in the fingerprint region.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ or, more commonly, peaks corresponding to [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound. Fragmentation patterns may include the loss of the Boc group (100 amu) or isobutylene (56 amu).
Synthesis and Reaction Mechanisms
The synthesis of the 2-oxa-7-azaspiro[4.5]decane core can be achieved through various strategies, with diastereoselective methods being of particular interest to control the stereochemistry of the final product.
A notable approach involves a diastereoselective Au/Pd relay catalytic tandem cyclization reaction.[2] This method utilizes readily available starting materials to construct the dearomatized spirocyclic system under mild conditions.
Caption: General synthetic workflow for 7-Boc-2-oxa-7-aza-spirodecan-1-one.
Experimental Protocol: N-Boc Protection of 2-oxa-7-azaspiro[4.5]decan-1-one
This protocol describes a general procedure for the introduction of the Boc protecting group onto the nitrogen of the spirocyclic core.
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Dissolution: Dissolve 2-oxa-7-azaspiro[4.5]decan-1-one (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution.
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Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one.
Reactivity and Synthetic Utility
The chemical reactivity of 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one is largely dictated by the lactone ring and the Boc-protected amine.
Lactone Ring Reactivity:
The lactone moiety is susceptible to nucleophilic attack, leading to ring-opening reactions. This can be exploited to introduce a variety of functional groups. For instance, reaction with amines or alcohols can yield the corresponding amides or esters of the ring-opened hydroxy acid.
N-Boc Group Reactivity:
The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or methanol. This deprotection unmasks the secondary amine, which can then be further functionalized through acylation, alkylation, or sulfonylation, allowing for the synthesis of a diverse library of compounds.
Caption: Key reactivity pathways of 7-Boc-2-oxa-7-aza-spirodecan-1-one.
Applications in Drug Discovery and Medicinal Chemistry
The 2-oxa-7-azaspiro[4.5]decane scaffold is a valuable building block in drug discovery due to its rigid, three-dimensional structure that allows for precise orientation of substituents in chemical space. This can lead to improved interactions with biological targets and enhanced selectivity.
Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as potent and selective ligands for the sigma-1 (σ1) receptor, which is implicated in various neurological disorders.[1] Furthermore, analogs have been explored as M1 muscarinic acetylcholine receptor agonists for the potential treatment of cognitive deficits in conditions like Alzheimer's disease.
The ability to readily deprotect the nitrogen and further functionalize the molecule makes 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one a key intermediate for generating libraries of novel compounds for high-throughput screening and lead optimization in various therapeutic areas, including central nervous system (CNS) disorders and oncology.
Conclusion
7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one is a strategically important building block in modern medicinal chemistry. Its well-defined three-dimensional structure, coupled with the synthetic handles offered by the lactone and the protected amine, provides a versatile platform for the design and synthesis of novel, biologically active molecules. The synthetic methodologies for accessing this spirocyclic core, particularly diastereoselective approaches, are crucial for controlling stereochemistry and ultimately influencing the pharmacological profile of the final compounds. As the demand for novel chemical entities with improved drug-like properties continues to grow, the utility of scaffolds like 2-oxa-7-azaspiro[4.5]decane is expected to expand, making 7-Boc-2-oxa-7-aza-spiro[4.5]decan-1-one an increasingly valuable tool for drug discovery and development professionals.
References
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Miao, Z., et al. (2023). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 62(15), e202217635. [Link]
Sources
- 1. Highly diastereo- and enantioselective synthesis of spiro β-lactams via copper-catalyzed Kinugasa/aldol cascade reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Highly diastereo- and enantioselective synthesis of spiro β-lactams via copper-catalyzed Kinugasa/aldol cascade reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
